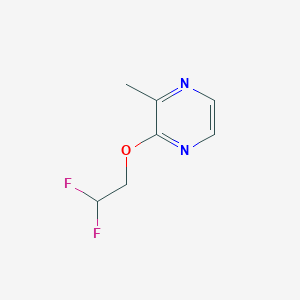

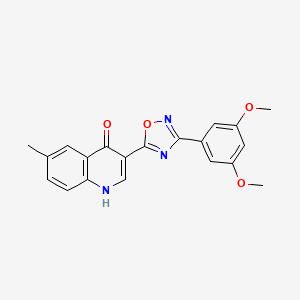

![molecular formula C15H10FNO3 B2555124 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione CAS No. 30777-87-8](/img/structure/B2555124.png)

2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimides, are an important group of medicinal substances . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . In a study, nine new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .

Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Development

2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is a chemical compound that may not be directly studied in the literature but is closely related to the broader field of synthetic organic chemistry, where similar compounds are synthesized and modified to improve their biological activities. For example, the synthesis of different derivatives of curcumin, a compound with various biological properties, is an effective way to enhance its medicinal and biological properties. Researchers have focused on modifying the carbonyl group of curcumin to prepare new analogues with increased biological activity (Omidi & Kakanejadifard, 2020).

Pharmacological and Biological Activities

The pursuit of novel therapeutic agents often involves the modification of existing compounds to discover new pharmacological activities. Lurasidone, for example, is a benzisothiazole antipsychotic drug developed for treating psychotic and major affective disorders. Its distinctive pharmacodynamic profile highlights the potential of chemically modified molecules in addressing various mental health conditions (Pompili et al., 2018).

Analytical and Nutraceutical Perspectives

In analytical chemistry, the investigation of curcumin's biological, pharmaceutical, and nutraceutical aspects underscores the compound's potential. Despite its poor aqueous solubility and bioavailability, curcumin exhibits significant anticancer, antibiotic, anti-inflammatory, and anti-aging properties. This research direction suggests a continuous interest in developing novel analytical methodologies to evaluate such compounds more accurately (Kotha & Luthria, 2019).

Environmental and Toxicological Studies

Environmental estrogens like methoxychlor, which possess proestrogenic activity, have been studied extensively for their effects on fertility and development. Understanding the biological impact of synthetic compounds, including those structurally related to this compound, is crucial in assessing potential hazards and designing safer chemicals (Cummings, 1997).

Mécanisme D'action

Target of Action

The primary target of 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .

Mode of Action

This compound interacts with the dopamine receptor D2, potentially affecting the receptor’s function

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . Dopamine signaling is involved in numerous neurological processes, including motor control, reward, and mood regulation. The downstream effects of this interaction could potentially influence these processes.

Result of Action

One study suggests that isoindoline derivatives may have potential as therapeutic agents, possibly due to their interaction with the dopamine receptor d2 .

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJQMVAYLOZKBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2555044.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)

![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)

![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)

![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)